molecular formula C15H16FNO2S2 B2760119 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide CAS No. 1203320-74-4

1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide

Cat. No.: B2760119
CAS No.: 1203320-74-4
M. Wt: 325.42
InChI Key: IPFRCLDMKNTMPZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a cyclopropyl group linked to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions involving thiophene derivatives.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives and coupling reactions.

    Sulfonamide formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
  • 1-(4-bromophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide
  • 1-(4-methylphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their chlorinated or brominated counterparts, making them valuable in medicinal chemistry for fine-tuning drug properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c16-13-5-3-12(4-6-13)10-21(18,19)17-11-15(7-8-15)14-2-1-9-20-14/h1-6,9,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFRCLDMKNTMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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